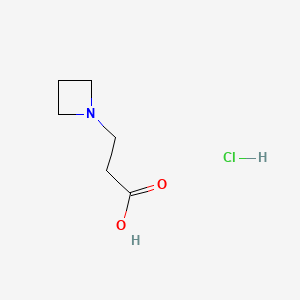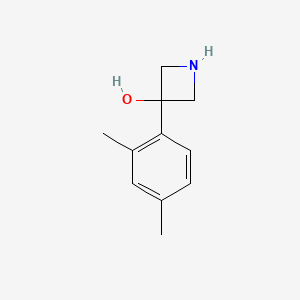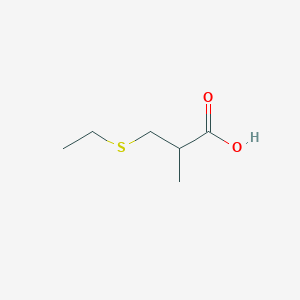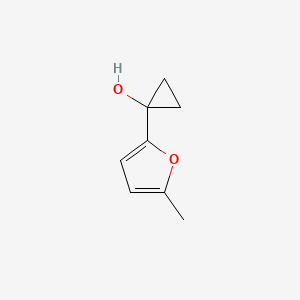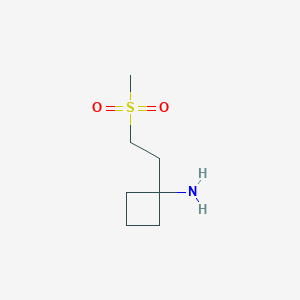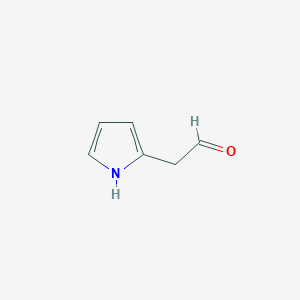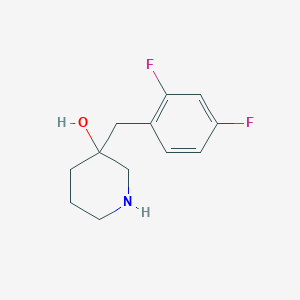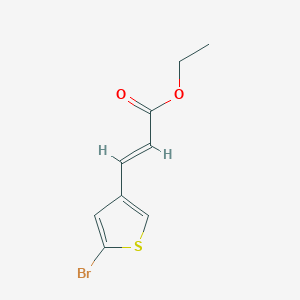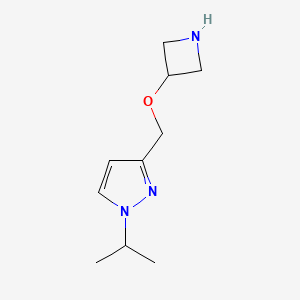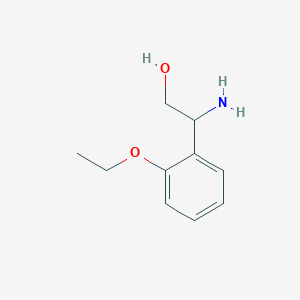
3-(2-Chloropyridin-4-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloropyridin-4-YL)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom at the 2-position and an amine group attached to a three-carbon propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-YL)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 3-bromopropan-1-amine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the bromine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloropyridin-4-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(2-Chloropyridin-4-YL)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloropyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: This compound features a similar structure but with a phenyl ring instead of a pyridine ring.
3-(2-Chloropyridin-4-yl)oxypropan-1-amine: This compound has an ether linkage instead of a direct carbon-nitrogen bond.
Uniqueness
3-(2-Chloropyridin-4-YL)propan-1-amine is unique due to its specific substitution pattern and the presence of both a chlorine atom and an amine group
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
3-(2-chloropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c9-8-6-7(2-1-4-10)3-5-11-8/h3,5-6H,1-2,4,10H2 |
Clave InChI |
YDBCQSKLERNLGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CCCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


